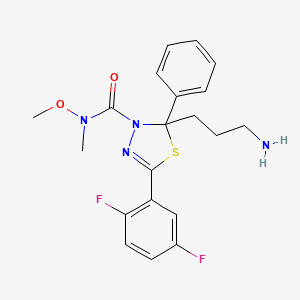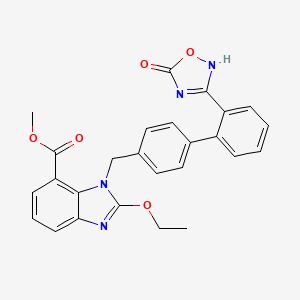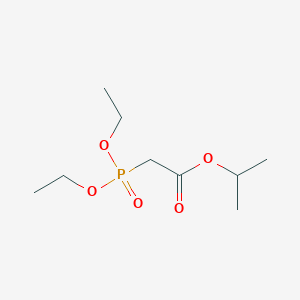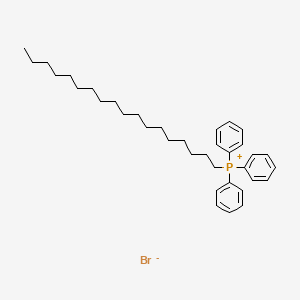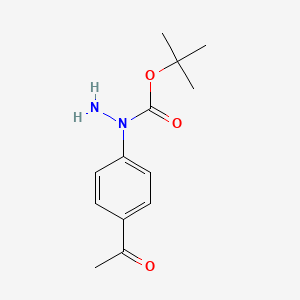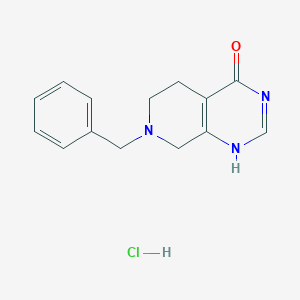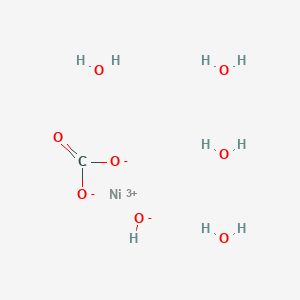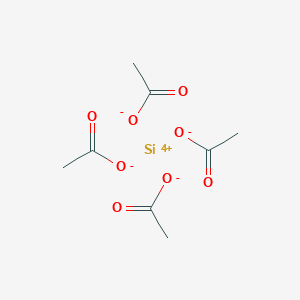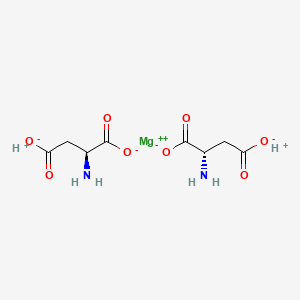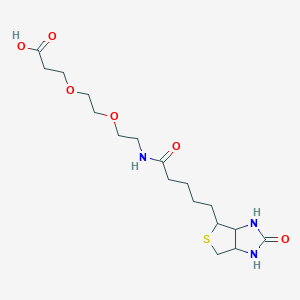
Biotin-PEG2-COOH
Descripción general
Descripción
Biotin-PEG2-COOH is a useful research compound. Its molecular formula is C17H29N3O6S and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin-PEG2-COOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG2-COOH including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Single Molecule Recognition Force Microscopy : Biotin-PEG2-COOH was used in the development of a test system for atomic force microscopy (AFM) to detect receptor-ligand interactions at the single molecule level, focusing on the avidin-biotin interaction. The flexibility of the PEG chain allows for free rotation of the biotin molecule, enabling specific binding to avidin. This system is useful for calibrating single molecule recognition force microscopy (Riener et al., 2003).
Quantum Dots Functionalization : Biotin-PEG2-COOH played a crucial role in enhancing the stability and biological functionalities of quantum dots. These quantum dots, functionalized with biotin-PEG2-COOH, exhibited strong interactions with biomolecules like NeutrAvidin and streptavidin, indicating their potential in biological imaging and sensing applications (Susumu et al., 2007).
Biosensing Applications : In biosensing, Biotin-PEG2-COOH was used for surface functionalization of sensors. Ionic liquid self-assembled monolayers containing biotin-PEG2-COOH demonstrated efficient detection of biological molecules like IgG, highlighting its role in creating affinity biosensors (Ratel et al., 2013).
Polymeric Micelles for Cancer Targeting : Multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles, incorporating Biotin-PEG2-COOH, were developed for targeted cancer treatment. These micelles enhanced cancer cell uptake and were responsive to cancer cell secreted protease MMP-2 for targeted drug release (Chen et al., 2015).
Biosensor Development : Biotin-PEG2-COOH was employed in creating electrospun nanofibers for biosensor applications. These functionalized fibers, incorporating biotin and PLA-b-PEG, showed potential in biosensing, particularly for point-of-care diagnostics (González et al., 2016).
Nanotube FET Devices for Protein Detection : In the development of nanoscale field effect transistor devices, Biotin-PEG2-COOH was used for specific molecular recognition, demonstrating its application in detecting protein binding via changes in device characteristics (Star et al., 2003).
Propiedades
IUPAC Name |
3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOAIZRTYJIBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG2-COOH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl-[(3R)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]azanium;chloride](/img/structure/B7948645.png)
